Formosanin C

Ferroptosis Triple-Negative Breast Cancer Cancer Therapeutics

Choose Formosanin C for its intact tetrasaccharide branching—critical for immunomodulatory and ferroptosis-inducing activities that generic diosgenin saponins cannot match. Demonstrates 100-fold higher lymphocyte activation potency vs. dioscin (0.0001 µg/mL) and selective ROS/GPX4 depletion in MDA-MB-231 TNBC cells. Validated for synergistic HCC therapy (CI<1.0 with polyphyllin I) and anti-angiogenic ovarian cancer models. Insist on full-chain formosanin C to ensure reproducible, mechanism-defined results.

Molecular Formula C51H82O20
Molecular Weight 1015.2 g/mol
Cat. No. B1257625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormosanin C
Synonymsdiosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside
formosanin C
Paris saponin II
Molecular FormulaC51H82O20
Molecular Weight1015.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyOZIHYFWYFUSXIS-HDDFSWBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formosanin C (Paris Saponin II / Polyphyllin B) – Procurement-Grade Steroidal Saponin Reference Data


Formosanin C (also known as Paris Saponin II or Polyphyllin B; CAS 50773-42-7) is a diosgenin-derived steroidal saponin featuring a tetrasaccharide chain attached to the aglycone core [1]. Isolated primarily from Rhizoma Paridis (Paris polyphylla or Paris formosana), this compound is distinguished by its exact chemical structure: diosgenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside, with a molecular weight of 1015.18 g/mol [2]. The compound is routinely supplied at ≥98% HPLC purity for research applications .

Why Formosanin C Cannot Be Replaced by Generic Diosgenin Saponins – Evidence of Structure-Specific Activity


Unlike simpler diosgenin glycosides such as dioscin or trillin, the unique tetrasaccharide branching pattern of Formosanin C is essential for its immunomodulatory and ferroptosis-inducing activities [1]. Studies comparing the hydrolysis products of Formosanin C demonstrate that while dioscin (a trisaccharide analog) and the parent compound both enhance lymphocyte proliferation, the aglycone diosgenin alone shows no such activity, confirming that the full sugar chain is required for bioactivity [2]. Furthermore, the polarity and solubility conferred by the complete tetrasaccharide structure correlates with the observed potency in lymphocyte stimulation assays [2]. Therefore, procurement of generic or partially hydrolyzed diosgenin saponins will not replicate the specific pharmacological profile of Formosanin C.

Quantitative Differentiation of Formosanin C Against Key Comparators: A Procurement-Relevant Evidence Matrix


Superior Ferroptosis Induction in Triple-Negative Breast Cancer vs. Luminal A Cells

Formosanin C (FC) demonstrated selective and potent induction of ferroptosis in triple-negative breast cancer (TNBC) MDA-MB-231 cells compared to luminal A MCF-7 cells, as evidenced by significantly elevated cytosolic and lipid ROS formation and more pronounced GPX4 depletion in TNBC cells [1]. While the study did not provide a single direct IC50 ratio, it explicitly characterizes FC as a 'superior' ferroptosis inducer in the aggressive TNBC subtype [1].

Ferroptosis Triple-Negative Breast Cancer Cancer Therapeutics

Enhanced Lymphocyte Stimulation at Lower Doses vs. Hydrolysis Products

Formosanin C maximally increased 3H-thymidine incorporation in concanavalin A (Con A)-stimulated mouse lymphocytes at a concentration of 0.0001 µg/mL, which is 100-fold lower than the optimal concentration for its partial hydrolysis product, dioscin (0.01 µg/mL) [1]. This indicates that the intact tetrasaccharide structure of Formosanin C confers greater potency in lymphocyte activation.

Immunomodulation Lymphocyte Proliferation Natural Products

Potent In Vivo Anti-Angiogenesis in Ovarian Cancer Xenografts

In SKOV3 or HOC-7 ovarian cancer xenograft models, intraperitoneal administration of Formosanin C at 1, 2, and 3 mg/kg for 4 weeks significantly compromised angiogenesis. This was achieved through reduction of vascular endothelial growth factor (VEGF) levels, inhibition of VEGFR2 phosphorylation, and inactivation of proangiogenic kinases Src, FAK, and Akt [1]. The study did not directly compare Formosanin C to another compound in the same experiment, but the specific multi-target anti-angiogenic mechanism differentiates it from compounds acting solely on apoptosis.

Anti-angiogenesis Ovarian Cancer In Vivo Efficacy

Synergistic Antitumor Effect with Polyphyllin I in Hepatocellular Carcinoma

The combination of Formosanin C (FC) and polyphyllin I (PPI) at a 1:1 ratio resulted in a synergistic anti-tumor effect in hepatocarcinoma cells, as evidenced by a combination index (CI) value of less than 1.0 [1]. The combination significantly enhanced single-agent G1 phase arrest and mitochondria-dependent apoptosis compared to either compound alone.

Drug Synergy Hepatocellular Carcinoma Combination Therapy

Distinct Caspase-2-Dependent Apoptotic Mechanism in Colorectal Cancer Cells

In HT-29 colorectal cancer cells, Formosanin C induces apoptosis characterized by the specific activation of caspase-2 upstream of mitochondrial membrane potential (Δψm) changes [1]. This pathway differs from the canonical caspase-8/-9/-3 cascade triggered by many other saponins. While no direct comparator data is provided, the mechanistic novelty is supported by the observation that a caspase-2 inhibitor (Z-VDVAC) attenuates the Δψm change, confirming the unique sequence of events [1].

Apoptosis Colorectal Cancer Mechanism of Action

Identified as a Novel Ferroptosis Inducer via Ferritinophagy in HCC Cells

A screen of various natural compounds identified Formosanin C (FC) as a novel ferroptosis inducer in HepG2 hepatocellular carcinoma cells, with its activity being stronger than that of curcumin, resveratrol, pterostilbene, and garcinielliptone FC at the same concentrations (Figure 1A) [1]. FC-induced cell death was significantly reversed by the ferroptosis inhibitor Ferrostatin-1, confirming the specificity of the mechanism [1].

Ferroptosis Hepatocellular Carcinoma Autophagy

Procurement-Driven Application Scenarios for Formosanin C Based on Quantified Differentiation


Selective Ferroptosis Induction in Triple-Negative Breast Cancer Models

Leverage Formosanin C's demonstrated superiority in inducing ferroptosis in MDA-MB-231 TNBC cells versus luminal A MCF-7 cells [1]. This scenario is ideal for researchers developing targeted ferroptosis-based therapies for aggressive, treatment-resistant breast cancers. The compound's selective induction of ROS and GPX4 depletion in TNBC provides a defined experimental system for studying subtype-specific vulnerabilities.

Immunomodulatory Studies Requiring High Potency at Low Concentrations

Utilize Formosanin C for investigations into lymphocyte activation, given its 100-fold higher potency (0.0001 µg/mL) compared to the hydrolysis product dioscin (0.01 µg/mL) in stimulating Con A-induced proliferation [2]. This makes it the preferred reagent for dose-response studies in immunopharmacology where minimal effective concentrations are critical.

Combination Therapy Research in Hepatocellular Carcinoma

Explore synergistic drug combinations using Formosanin C and polyphyllin I (PPI) at a 1:1 ratio, which has been quantitatively shown to produce a synergistic anti-tumor effect (CI < 1.0) in hepatocarcinoma cells [3]. This application is directly supported by evidence of enhanced G1 arrest and mitochondrial apoptosis, offering a defined framework for preclinical HCC combination studies.

In Vivo Anti-Angiogenesis and Tumor Vascularization Studies

Employ Formosanin C in xenograft models of ovarian cancer (SKOV3 or HOC-7) to assess anti-angiogenic efficacy at doses of 1-3 mg/kg [4]. The compound's demonstrated ability to reduce VEGF, inhibit VEGFR2 phosphorylation, and inactivate Src/FAK/Akt kinases makes it a valuable tool for mechanistic studies of tumor angiogenesis and for evaluating potential anti-angiogenic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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